molecular formula C11H12O3S B13113244 (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid

Cat. No.: B13113244
M. Wt: 224.28 g/mol
InChI Key: WLUZXUJJELURSV-VHSXEESVSA-N
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Description

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is a chiral cyclohexanecarboxylic acid derivative featuring a 4-oxo group and a thiophen-3-yl substituent at the 2-position.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

(1S,2S)-4-oxo-2-thiophen-3-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H12O3S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h3-4,6,9-10H,1-2,5H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

WLUZXUJJELURSV-VHSXEESVSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]([C@H]1C(=O)O)C2=CSC=C2

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the thiophene group: This step involves the functionalization of the cyclohexane ring with a thiophene group, which can be done through a Friedel-Crafts acylation reaction.

    Oxidation and carboxylation: The final steps involve the oxidation of the cyclohexane ring to introduce the oxo group and the carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The thiophene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include halogenated derivatives of the original compound.

Scientific Research Applications

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The oxo group and the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of the target compound with related derivatives:

Compound Name Substituents Stereochemistry Key Functional Groups Potential Applications
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid Thiophen-3-yl, 4-oxo (1S,2S) Carboxylic acid, ketone, thiophene Asymmetric catalysis, drug intermediates
(1S,3R)-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexanecarboxylic acid Trifluoromethylphenyl, 2-oxoethyl (1S,3R) Carboxylic acid, ketone, CF3 group Pharmacological agents (e.g., enzyme inhibitors)
(1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid Naphthalene dicarboximide (1S,2S) Carboxylic acid, imide Organic electronics, polymer chemistry
3-O-Feruloylquinic acid Feruloyl, hydroxyl, methoxy (1S,3S,4S,5S) Carboxylic acid, ester, phenolic Antioxidants, reference standards
rel-(1R,3S)-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexanecarboxylic acid Trifluoromethylphenyl (ortho position), 2-oxoethyl (1R,3S) Carboxylic acid, ketone, CF3 group Specialty chemicals, pharmaceuticals

Physicochemical Properties and Reactivity

  • Thiophene vs. Aromatic Substituents : The thiophen-3-yl group in the target compound introduces moderate lipophilicity and π-electron richness, distinguishing it from hydroxylated (e.g., 3-O-feruloylquinic acid) or trifluoromethylphenyl derivatives. Thiophene’s sulfur atom may enhance metal-binding capacity, relevant in catalysis .

Biological Activity

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid includes a cyclohexane ring with a thiophene substituent and a carboxylic acid functional group. This structural configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid may act as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride biosynthesis. Inhibition of DGAT has implications for treating obesity and metabolic disorders by reducing triglyceride levels in plasma .

1. Inhibition of Diacylglycerol Acyltransferase (DGAT)

Studies have shown that related compounds exhibit potent inhibitory effects on DGAT. For instance, one derivative demonstrated an IC50 value of 14.8 nM against DGAT1, indicating strong inhibition potential . This suggests that (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid could similarly impact triglyceride metabolism.

2. Anti-Cancer Potential

The compound's structural features may also allow it to interact with various cancer-related pathways. Compounds with similar scaffolds have been investigated for their effects on cancer cell proliferation and survival, particularly through the inhibition of kinases involved in tumor growth .

Case Study 1: Obesity Treatment

In a study involving DGAT1 knockout mice fed a high-fat diet, the administration of DGAT inhibitors led to increased insulin sensitivity and reduced weight gain. This underscores the therapeutic potential of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid in obesity management .

Case Study 2: Cancer Therapeutics

Research into similar compounds has revealed their efficacy in reducing tumor size in various cancer models. The ability to inhibit key signaling pathways suggests that (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid may also hold promise as a novel anti-cancer agent.

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 ValueReferences
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acidPotential DGAT inhibitorTBD
4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acidDGAT inhibitor57 nM
4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acidPotent DGAT inhibitor14.8 nM

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